1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine
Description
1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a heterocyclic compound featuring a piperazine ring linked via a methyl group to a 1,2,4-oxadiazole moiety substituted at position 3 with a thiophene group. This structure combines the conformational flexibility of piperazine with the electron-deficient oxadiazole ring, which is known to enhance metabolic stability and binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
5-(piperazin-1-ylmethyl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-2-9(17-7-1)11-13-10(16-14-11)8-15-5-3-12-4-6-15/h1-2,7,12H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWWJONDLAANOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under dehydrating conditions.
Attachment of the Thienyl Group: The thienyl group is introduced via a substitution reaction, where a suitable thienyl halide reacts with the oxadiazole intermediate.
Introduction of the Piperazine Moiety: The final step involves the alkylation of piperazine with the oxadiazole-thienyl intermediate, typically using a suitable alkylating agent under basic conditions.
Chemical Reactions Analysis
1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine undergoes various chemical reactions, including:
Scientific Research Applications
1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine has several scientific research applications:
Proteomics: It is used as a specialty reagent in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Biological Studies: It is used in biological studies to explore its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high specificity, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (CAS 923767-43-5)
- Structure : Replaces thienyl with 4-methylphenyl.
- Synthetic Route : Prepared via alkylation of piperazine with chloro-oxadiazole intermediates, similar to methods in and .
- Applications : Used in life science research for structure-activity relationship (SAR) studies .
BAY 87-2243 (1-Cyclopropyl-4-{4-[(5-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1H-pyrazol-1-yl)methyl]pyridin-2-yl}piperazine)
- Structure : Incorporates a pyrazole-oxadiazole core and trifluoromethoxyphenyl group.
- Key Differences : The trifluoromethoxy group increases electron-withdrawing effects and metabolic stability.
- Bioactivity : Potent inhibitor of hypoxia-inducible gene activation (IC₅₀ = 3 nM) with antitumor activity .
- Comparison : The thienyl group in the target compound may offer better solubility than the bulkier trifluoromethoxy-phenyl substituent in BAY 87-2243 .
Heterocycle Replacements
1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine (CAS 946419-01-8)
Piperazine Modifications
1-(Benzodioxin-6-ylmethyl)-4-(1,2,4-oxadiazol-5-yl)piperazine
- Structure : Substitutes thienyl with benzodioxin and positions oxadiazole directly on piperazine.
- Synthesis : Achieved via coupling of benzodioxin precursors with oxadiazole-containing piperazines .
- Bioactivity : Reported antipsychotic activity due to dual modulation of dopamine and serotonin receptors .
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Properties of Selected Analogs
*LogP values estimated using fragment-based methods.
Biological Activity
1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound integrates a piperazine moiety with a 1,2,4-oxadiazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 250.32 g/mol. The compound features a piperazine ring linked to a thienyl-substituted oxadiazole, which contributes to its biological properties.
Research indicates that compounds containing piperazine and oxadiazole structures exhibit various mechanisms of action:
- Receptor Binding : Piperazine derivatives often show affinity for aminergic receptors, which play crucial roles in neurotransmission and can influence conditions such as depression and anxiety .
- Antiproliferative Effects : Studies have demonstrated that similar compounds can induce cell death in cancer cell lines through mechanisms such as necroptosis and apoptosis .
- Enzyme Inhibition : Compounds with oxadiazole structures have been evaluated for their ability to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Case Study 1: Anticancer Activity
A study investigated the effects of piperazine derivatives on K562 leukemic cells. The results indicated that these compounds triggered significant cell death through necroptosis pathways. The binding profile showed affinity for dopamine receptors, suggesting potential applications in treating leukemia .
Case Study 2: Neuroprotective Effects
In a model of Alzheimer's disease, compounds similar to this compound were tested for their ability to inhibit AChE. The lead compound demonstrated an IC50 value of , indicating strong inhibition compared to standard treatments .
Case Study 3: Antioxidant Activity
The DPPH radical scavenging assay showed that certain derivatives exhibited significant antioxidant activity comparable to ascorbic acid. This suggests therapeutic potential in oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
